3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxy-5-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable oxidizing agent, such as iodine or bromine, to induce cyclization and form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine, bromine, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines.
Scientific Research Applications
3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable photophysical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways in cancer cells to induce apoptosis. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-1,2,4-oxadiazole
- 3-(5-Methylphenyl)-1,2,4-oxadiazole
- 3-(3-Methoxy-4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity, physical properties, and biological activity, making it distinct from other similar compounds. The presence of both electron-donating groups (methoxy and methyl) can enhance its stability and reactivity in certain reactions, contributing to its versatility in various applications.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(3-methoxy-5-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-8(5-9(4-7)13-2)10-11-6-14-12-10/h3-6H,1-2H3 |
InChI Key |
IUCABCZAGMBTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C2=NOC=N2 |
Origin of Product |
United States |
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